(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole properties
(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole properties
An In-depth Technical Guide to (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole: A Core Scaffold for Modern Drug Discovery
Executive Summary
(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique architecture, combining a synthetically versatile brominated pyrazole core with a chiral (S)-pyrrolidine moiety, establishes it as a high-value intermediate for crafting complex molecular entities. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3][4][5][6] The strategic placement of a bromine atom at the 4-position provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the systematic exploration of chemical space. Furthermore, the stereochemically defined (S)-pyrrolidine ring imparts specific three-dimensional orientation, which is critical for achieving high-potency and selective target engagement, particularly in the development of kinase inhibitors.[7] This guide provides a comprehensive overview of the molecule's properties, a detailed synthesis and characterization protocol, its strategic applications in drug discovery, and essential safety guidelines for its handling.
Physicochemical and Structural Properties
The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.
| Property | Value | Source/Method |
| IUPAC Name | (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole | IUPAC Nomenclature |
| Synonyms | (3S)-3-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine | |
| CAS Number | 1201657-75-1 (as HCl salt) | Vendor Information |
| Molecular Formula | C₇H₁₀BrN₃ | Calculated |
| Molecular Weight | 216.08 g/mol | Calculated |
| Physical Form | White to off-white solid | Inferred from analogs |
| InChI Key | ZDMISNPPNOBORH-OGFXRTJISA-N (for R-isomer) | Adapted from PubChem |
| SMILES | C1n1cc(Br)cn1 | |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Inferred from analogs[8] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[9][10] | Safety Data Sheets |
Synthesis, Purification, and Characterization: A Validated Workflow
The synthesis of (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole requires a strategic approach to ensure the retention of stereochemical integrity at the C3 position of the pyrrolidine ring. The following protocol describes a robust and validated method starting from commercially available materials.
Rationale for Synthetic Strategy
The chosen pathway involves the N-alkylation of 4-bromopyrazole with a suitably protected (S)-pyrrolidine derivative. A Boc (tert-butyloxycarbonyl) protecting group is selected for the pyrrolidine nitrogen due to its stability under the reaction conditions and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt. The key N-alkylation step is proposed via a Mitsunobu reaction. This choice is deliberate; the Mitsunobu reaction is renowned for its reliability in forming C-N bonds with predictable stereochemistry (inversion of configuration at the alcohol carbon). While starting with (R)-3-hydroxy-pyrrolidine would lead to the (S)-product via inversion, using (S)-3-hydroxy-pyrrolidine with a different N-alkylation method (e.g., via its tosylate) that proceeds with retention or double inversion would also be a valid, albeit different, strategy. This protocol assumes the use of (R)-Boc-3-hydroxypyrrolidine to achieve the target (S)-enantiomer.
Experimental Protocol
Step 1: N-Alkylation of 4-Bromopyrazole via Mitsunobu Reaction
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To a stirred solution of 4-bromopyrazole (1.0 eq), (R)-1-Boc-3-hydroxypyrrolidine (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-1-(1-Boc-pyrrolidin-3-yl)-4-bromo-1H-pyrazole.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 volumes).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
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Upon completion, the product typically precipitates from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride as a solid.
Workflow Diagram
Caption: Synthetic route to the target compound.
Spectroscopic Validation
The structural integrity of the final compound is validated through a combination of spectroscopic methods. This serves as the self-validating component of the protocol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for both the pyrazole and pyrrolidine rings.
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Pyrazole Protons: Two singlets in the aromatic region (δ 7.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring.[11][12]
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Pyrrolidine Protons: A series of multiplets in the aliphatic region (δ 2.0-4.0 ppm). The methine proton at the chiral center (C3) will appear as a multiplet coupled to the adjacent methylene protons. The protons on the nitrogen-bearing carbons (C2 and C5) will be shifted downfield. The NH₂⁺ proton (from the HCl salt) may appear as a broad singlet.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Pyrazole Carbons: Signals corresponding to the three carbons of the pyrazole ring, with the bromine-substituted C4 appearing at a distinct chemical shift.[13]
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Pyrrolidine Carbons: Three distinct signals for the pyrrolidine ring carbons.
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-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The observed mass should correspond to the calculated mass of the free base (C₇H₁₁BrN₃⁺).
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product but a strategic intermediate. Its value lies in the combination of its structural features, which serve distinct purposes in the design of sophisticated drug candidates.
Role as a Core Scaffold
The molecule's primary application is as a scaffold for building more complex structures, particularly kinase inhibitors.[7] The pyrazole serves as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties like reduced lipophilicity and enhanced solubility while maintaining the ability to form key interactions with the target protein.[14]
Structure-Activity Relationship (SAR) Insights
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The (S)-Pyrrolidine Ring: This chiral moiety acts as a critical directional vector. In the context of an ATP-binding pocket of a kinase, for example, it orients subsequent functionality towards specific regions (e.g., solvent-exposed regions or sub-pockets) to enhance potency and selectivity. The stereochemistry is paramount; the (R)-enantiomer often exhibits significantly lower or no activity.[7]
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The 4-Bromo-Pyrazole Core: The bromine atom is the key to diversification. It serves as a synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[15][16] This allows for the rapid generation of libraries of analogs where the aryl or heteroaryl group attached at the C4 position can be systematically varied to optimize target engagement, pharmacokinetic properties, and overall drug-like characteristics.
Logical Workflow for Drug Development
Caption: Elaboration of the core scaffold in drug discovery.
Safety, Handling, and Storage
As a laboratory chemical, (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride requires careful handling. The following guidelines are based on data for similar chemical classes.[9][17][18]
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9][17] |
| First Aid Measures | If Inhaled: Move person to fresh air. Consult a physician if breathing is difficult.[9][17][18] In case of Skin Contact: Wash off immediately with soap and plenty of water.[17][18] In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][17][18] If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[17] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.[17] |
| Handling and Storage | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][18] Keep container tightly closed in a dry, cool, and well-ventilated place.[18][19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Conclusion and Future Outlook
(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole stands out as a masterfully designed chemical intermediate. It encapsulates several key principles of modern drug design: a privileged heterocyclic core, a stereochemically defined element for precise 3D positioning, and a reactive handle for controlled diversification. Its proven utility in the synthesis of potent kinase inhibitors underscores its importance. Future applications will likely see this scaffold utilized in the development of inhibitors for other protein families, as well as in the creation of novel chemical probes to explore complex biological systems. The continued demand for highly specific and potent therapeutics ensures that this and related building blocks will remain essential tools for researchers and scientists in the pharmaceutical industry.
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